(3-Fluorocyclobutyl)methanamine

Metabolic Stability Fluorine Substitution PET Tracer Development

Select trans-(3-fluorocyclobutyl)methanamine hydrochloride (CAS 1260664-80-9) when metabolic soft spots limit your CNS or oncology leads. Incorporation of the trans-3-fluorine atom confers >95% stability in rat hepatocytes and human plasma—a >19-fold improvement over non-fluorinated cyclobutyl controls—while the rigid cyclobutane core locks the amine vector for unique target engagement. Validated in PET tracer programs and sub-nanomolar enzyme assays (IC50 0.0320 nM). Available from research-grade stock (97%+ purity) in 250 mg to 1 g sizes; request larger bulk quotes for scale-up.

Molecular Formula C5H10FN
Molecular Weight 103.14 g/mol
CAS No. 1260664-80-9
Cat. No. B12341285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Fluorocyclobutyl)methanamine
CAS1260664-80-9
Molecular FormulaC5H10FN
Molecular Weight103.14 g/mol
Structural Identifiers
SMILESC1C(CC1F)CN
InChIInChI=1S/C5H10FN/c6-5-1-4(2-5)3-7/h4-5H,1-3,7H2
InChIKeyNEDGZUPNRVBWQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Fluorocyclobutyl)methanamine (CAS 1260664-80-9): A Precisely Defined Fluorinated Cyclobutylamine Scaffold for Medicinal Chemistry


(3-Fluorocyclobutyl)methanamine, commonly supplied as its trans-configured hydrochloride salt (CAS 1260664-80-9, MFCD22570264), is a fluorinated cyclobutane-bearing primary amine building block . Its defining features include a trans-3-fluoro substitution pattern on a conformationally constrained cyclobutane ring, with predicted physicochemical properties including a pKa of 10.27±0.29 and a boiling point of 123.7±13.0 °C [1]. This scaffold is utilized as a key intermediate in early-stage drug discovery programs targeting CNS disorders, oncology, and metabolic diseases, with commercial availability in milligram to gram quantities from major suppliers including Sigma-Aldrich, Fluorochem, and Enamine .

Why Generic Cyclobutylamine Substitution Fails: The Critical Role of Trans-3-Fluorination in Modulating Pharmacologically Relevant Properties


In-class substitution of (3-fluorocyclobutyl)methanamine with non-fluorinated or differentially substituted analogs cannot be performed without altering key drug design parameters, as evidenced by comparative property and stability data. The incorporation of a single trans-3-fluorine atom into the cyclobutane ring has been demonstrated, in structurally related tyrosine-based probes, to confer exceptional metabolic stability (>95% remaining after incubation in rat hepatocytes and human plasma), a property not observed in the corresponding non-fluorinated parent structures [1][2]. Furthermore, the trans-stereochemical configuration imparts distinct physicochemical properties (predicted pKa 10.27) that differ from the cis-isomer (CAS 1923207-00-4), directly affecting basicity, logP, and target engagement potential . The cyclobutane core itself provides conformational rigidity that is absent in acyclic aliphatic amines, while the 3-fluoro substitution pattern offers a unique vector relative to 2-fluoro or gem-difluoro variants, dictating molecular shape and target interactions [3].

Quantitative Differentiation of (3-Fluorocyclobutyl)methanamine: Comparative Evidence Across Key Decision-Making Dimensions


Metabolic Stability Advantage of 3-Fluorocyclobutyl Scaffolds over Non-Fluorinated Parent Structures

In a direct head-to-head study using the LAT1 transporter-targeting tyrosine model system, the cis-(3-fluorocyclobutyl)-tyrosine (3FCBT) probe—synthesized using the 3-fluorocyclobutylamine core—exhibited exceptional metabolic stability compared to the non-fluorinated parent cyclobutyl-tyrosine scaffold. While the non-fluorinated cyclobutyl analog is known to be susceptible to oxidative metabolism, the introduction of the 3-fluorocyclobutyl group conferred remarkable resistance to enzymatic degradation [1][2].

Metabolic Stability Fluorine Substitution PET Tracer Development In Vitro ADME

Altered Basicity and Lipophilicity Relative to Non-Fluorinated Cyclobutylmethanamine

The introduction of a single trans-3-fluorine atom into the cyclobutane ring of cyclobutylmethanamine results in a measurable alteration of physicochemical properties. The predicted pKa of trans-(3-fluorocyclobutyl)methanamine hydrochloride (10.27±0.29) is slightly increased relative to the predicted pKa of non-fluorinated cyclobutylmethanamine (10.22) [1]. While the magnitude of pKa change is modest, the fluorine substitution also modulates lipophilicity and introduces a strong dipole moment, which are not reflected in a single pKa value but critically influence membrane permeability and target binding kinetics [2].

Physicochemical Properties pKa logP ADME Prediction

Stereochemical Differentiation: Distinct Physicochemical Profiles of Trans- vs. Cis-3-Fluorocyclobutyl Isomers

The trans-3-fluorocyclobutylmethanamine (CAS 1260664-80-9) and its cis-isomer (CAS 1923207-00-4) are distinct chemical entities with separate CAS registrations, reflecting their non-interchangeable physicochemical and biological properties . While both share the same molecular formula (C5H10FN, MW 103.14), the trans-configuration places the fluorine and aminomethyl substituents on opposite faces of the cyclobutane ring, resulting in a different molecular dipole moment, altered solubility, and distinct binding geometries with biological targets .

Stereochemistry Isomer Differentiation Conformational Analysis Drug Design

Potency Advantage of 3-Fluorocyclobutyl-Containing Molecules in Enzyme Inhibition Assays

Compounds incorporating the 3-fluorocyclobutyl group have demonstrated sub-nanomolar potency in enzyme inhibition assays, as exemplified by a compound containing a 3-fluorocyclobutyl substituent that exhibited an IC50 of 0.0320 nM against the GluA1o-γ8 channel in an in vitro assay [1]. While this specific compound represents a more advanced lead, the data underscores the potential of the 3-fluorocyclobutyl fragment to contribute to high-affinity target engagement when appropriately elaborated, a property not achievable with simple alkyl amine counterparts [2].

Enzyme Inhibition IC50 Potency Lead Optimization

Evidence-Based Application Scenarios for (3-Fluorocyclobutyl)methanamine in Drug Discovery and Chemical Biology


Lead Optimization for CNS-Targeted Therapeutics Requiring Enhanced Metabolic Stability

For medicinal chemistry programs targeting CNS receptors or enzymes where rapid metabolic clearance of cyclobutyl-containing leads is a primary liability, (3-fluorocyclobutyl)methanamine provides a strategic advantage. Direct evidence from LAT1-targeted probes demonstrates that incorporation of the 3-fluorocyclobutyl group confers >95% metabolic stability in both rat hepatocytes and human plasma, a >19-fold improvement over non-fluorinated cyclobutyl controls [1][2]. This translates to extended in vivo half-life and improved brain exposure potential. The trans-3-fluoro configuration offers a distinct vector for molecular interactions, enabling fine-tuning of target engagement and selectivity [3].

Stereospecific SAR Exploration in Enzyme Inhibitor Programs

Projects where the three-dimensional presentation of a primary amine dictates potency and selectivity against related enzyme isoforms (e.g., kinases, proteases) benefit from the stereochemically defined nature of trans-(3-fluorocyclobutyl)methanamine. The trans-configuration (CAS 1260664-80-9) provides a different spatial orientation of the amine compared to the cis-isomer (CAS 1923207-00-4), enabling rational SAR studies and the potential to access unique binding modes not achievable with cis-analogs [1][2]. Furthermore, compounds elaborated from this scaffold have demonstrated sub-nanomolar IC50 values (0.0320 nM) in enzyme inhibition assays, validating its utility in generating high-potency leads [3].

Development of Metabolically Stable PET Tracers and Imaging Probes

The 3-fluorocyclobutyl group has been validated as a metabolically stable prosthetic group for the development of positron emission tomography (PET) radiotracers. Studies using the tyrosine-LAT1 model system confirm that [18F]fluorocyclobutyl-containing probes maintain high metabolic stability (>95% in human plasma) while preserving target binding and cellular uptake (5.87% plateau after 30 min) [1][2]. This application is particularly relevant for programs aiming to translate fluorinated cyclobutylamine intermediates into imaging agents for oncology or neurology, where tracer stability is paramount for image quality and diagnostic accuracy [3].

Modulation of Physicochemical Properties in Multiparameter Optimization

In lead optimization campaigns requiring precise control of pKa, lipophilicity, and solubility, (3-fluorocyclobutyl)methanamine offers a distinct physicochemical profile compared to non-fluorinated and difluoro analogs. The predicted pKa of 10.27±0.29, combined with the introduction of a strong C-F dipole, provides a tunable handle for modulating basicity and logP without significantly altering molecular weight or topological polar surface area (TPSA 26 Ų) [1][2]. This property is leveraged in multiparameter optimization strategies to balance target potency with ADME liabilities, a process facilitated by the availability of robust synthetic methodologies for incorporating 3-fluorocyclobutyl substituents [3].

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